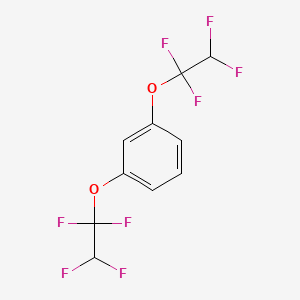

1,3-Bis(1,1,2,2-tetrafluoroethoxy)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(1,1,2,2-tetrafluoroethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F8O2/c11-7(12)9(15,16)19-5-2-1-3-6(4-5)20-10(17,18)8(13)14/h1-4,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGSNJTVHTSPYDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(C(F)F)(F)F)OC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063232 | |

| Record name | 1,3-Bis(1,1,2,2-tetrafluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3914-19-0 | |

| Record name | 1,3-Bis(1,1,2,2-tetrafluoroethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3914-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,3-bis(1,1,2,2-tetrafluoroethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003914190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,3-bis(1,1,2,2-tetrafluoroethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Bis(1,1,2,2-tetrafluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-bis(1,1,2,2-tetrafluoroethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.343 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,3-bis(1,1,2,2-tetrafluoroethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,3-bis(1,1,2,2-tetrafluoroethoxy)benzene, a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. The introduction of 1,1,2,2-tetrafluoroethoxy groups onto an aromatic scaffold can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and electronic characteristics. This document outlines a detailed, field-proven synthetic protocol based on the Williamson ether synthesis, offering insights into the causal factors behind experimental choices. Furthermore, a thorough guide to the structural elucidation of the target molecule using modern analytical techniques is presented, including predicted data for 1H, 13C, and 19F Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended to equip researchers with the necessary knowledge to confidently synthesize and characterize this valuable compound.

Introduction: The Significance of the 1,1,2,2-Tetrafluoroethoxy Moiety in Aromatic Systems

The strategic incorporation of fluorine atoms into organic molecules is a powerful tool in modern drug discovery and materials science. The 1,1,2,2-tetrafluoroethoxy (-OCHF₂CF₂H) group, in particular, imparts a unique combination of electronic and steric properties. The high electronegativity of the fluorine atoms results in a strong inductive electron-withdrawing effect, which can significantly modulate the reactivity of the attached benzene ring. This generally deactivates the ring toward electrophilic substitution.

From a drug design perspective, the introduction of fluorinated moieties like the tetrafluoroethoxy group can lead to:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage, prolonging the in vivo half-life of a drug candidate.

-

Increased Lipophilicity: The fluorinated group can increase the molecule's lipophilicity, potentially improving its ability to cross biological membranes.

-

Modulation of Acidity/Basicity: The electron-withdrawing nature of the group can alter the pKa of nearby functionalities, influencing drug-receptor interactions.

In materials science, fluorinated aromatic compounds are valued for their high thermal stability, chemical inertness, and unique dielectric properties. This compound, with its meta-substitution pattern, offers a versatile building block for the synthesis of novel polymers, liquid crystals, and other advanced materials.

Synthesis of this compound: A Modified Williamson Ether Synthesis Approach

The most logical and established method for the preparation of aryl ethers is the Williamson ether synthesis.[1][2][3] This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide. For the synthesis of this compound, this entails the reaction of resorcinol (1,3-dihydroxybenzene) with a suitable 1,1,2,2-tetrafluoroethylating agent.

Causality Behind Experimental Choices

-

Choice of Base: The first step in the Williamson ether synthesis is the deprotonation of the hydroxyl groups of resorcinol to form the more nucleophilic phenoxide. A moderately strong base is required to achieve this. While strong bases like sodium hydride (NaH) could be used, they may lead to side reactions. A weaker base like potassium carbonate (K₂CO₃) is often a good choice for phenolic substrates as it is effective, readily available, and easier to handle.[2] The use of a base is crucial as the neutral hydroxyl group is not sufficiently nucleophilic to displace a leaving group.

-

Choice of Tetrafluoroethylating Agent: A reactive electrophile containing the 1,1,2,2-tetrafluoroethyl group is necessary. Common choices include 1-iodo-1,1,2,2-tetrafluoroethane or 1-bromo-1,1,2,2-tetrafluoroethane. The iodide is generally more reactive than the bromide due to iodine being a better leaving group. Another excellent option is 1,1,2,2-tetrafluoroethyl triflate (CF₃SO₃CH₂CF₂H), as the triflate group is an exceptionally good leaving group.

-

Choice of Solvent: A polar aprotic solvent is ideal for Sₙ2 reactions as it can solvate the cation of the base without strongly solvating the nucleophilic phenoxide, thus maximizing its reactivity.[4] Dimethylformamide (DMF) or acetonitrile are excellent choices.

-

Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. A temperature range of 60-100 °C is a typical starting point for Williamson ether syntheses involving aryl ethers. Monitoring the reaction by thin-layer chromatography (TLC) is essential to determine the optimal reaction time and temperature.

Experimental Workflow: A Step-by-Step Protocol

The following protocol is a robust, self-validating system for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Detailed Protocol:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add resorcinol (1.0 eq.), potassium carbonate (2.5 eq.), and anhydrous dimethylformamide (DMF).

-

Addition of Alkylating Agent: Add 1-iodo-1,1,2,2-tetrafluoroethane (2.2 eq.) to the stirred suspension.

-

Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the progress of the reaction by TLC.

-

Workup: After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following section details the expected outcomes from various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, 1H, 13C, and 19F NMR will provide definitive structural information.

Caption: Analytical workflow for the characterization of the target compound.

Predicted NMR Data:

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~7.3 | t | ~8 | H-5 |

| ~6.9 | d | ~8 | H-4, H-6 | |

| ~6.8 | s | H-2 | ||

| ~6.0 | tt | J(H-F) ≈ 53, J(H-F) ≈ 3 | -OCHF₂ | |

| ¹³C | ~160 | C-1, C-3 | ||

| ~130 | C-5 | |||

| ~115 (t) | J(C-F) ≈ 250 | -CF₂- | ||

| ~110 (t) | J(C-F) ≈ 30 | -OCHF₂ | ||

| ~108 | C-4, C-6 | |||

| ~102 | C-2 | |||

| ¹⁹F | ~ -90 | d | J(F-H) ≈ 53 | -OCHF₂ |

| ~ -135 | t | J(F-H) ≈ 3 | -CF₂- |

-

¹H NMR: The aromatic region is expected to show a complex pattern due to the meta-substitution. The proton at the 2-position will likely appear as a singlet, while the protons at the 4, 5, and 6 positions will show doublet and triplet patterns.[5] The proton of the -OCHF₂ group will appear as a triplet of triplets due to coupling with the two geminal fluorine atoms and the two vicinal fluorine atoms.

-

¹³C NMR: Six distinct signals are expected for the aromatic carbons, with the carbons directly attached to the oxygen atoms (C-1 and C-3) appearing furthest downfield.[6][7][8][9] The carbons of the tetrafluoroethoxy groups will show characteristic splitting due to coupling with the fluorine atoms.

-

¹⁹F NMR: Two distinct signals are expected. The -CF₂H group will appear as a doublet due to coupling with the geminal proton, and the -OCF₂- group will appear as a triplet due to coupling with the vicinal proton.[10][11][12][13][14]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of key functional groups.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3100-3000 | Aromatic C-H stretch | Medium |

| ~2900 | Aliphatic C-H stretch | Weak |

| ~1600, ~1480 | Aromatic C=C stretch | Medium-Strong |

| ~1280-1200 | Ar-O-C stretch | Strong |

| ~1150-1000 | C-F stretch | Strong |

The IR spectrum will be dominated by strong absorptions corresponding to the C-F stretching vibrations and the aryl ether C-O stretching.[15][16][17][18] The presence of the aromatic ring will be confirmed by the C=C and aromatic C-H stretching bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrometry Data:

-

Molecular Ion (M⁺): A clear molecular ion peak is expected at m/z = 310.02, corresponding to the molecular formula C₁₀H₆F₈O₂.

-

Key Fragmentation Patterns: Fragmentation is likely to occur at the ether linkages. Expect to see fragments corresponding to the loss of a tetrafluoroethoxy group (-OCHF₂CF₂H) and further fragmentation of the aromatic ring.[19][20][21][22]

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. By leveraging a modified Williamson ether synthesis, this valuable fluorinated building block can be accessed in a reliable and predictable manner. The detailed characterization data, including predicted NMR, IR, and MS spectra, will aid researchers in the unambiguous identification and purity assessment of the synthesized compound. The insights provided herein are intended to empower researchers in their efforts to explore the potential of this and related fluorinated molecules in drug discovery and materials science.

References

-

Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). US3981927A - 1,2,2,2-Tetrafluoroethyl ethers and process for preparing them.

- Google Patents. (n.d.). US5026929A - Synthesis of highly fluorinated aromatic compounds.

-

University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

- Google Patents. (n.d.). WO2010033930A1 - Processes for preparing poly(pentafluorosulfanyl)aromatic compounds.

- Google Patents. (n.d.). US3269928A - Perfluoroaromatic compounds.

-

ResearchGate. (n.d.). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

-

Wikipedia. (2023, December 1). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]

-

Wikipedia. (2023, November 29). Williamson ether synthesis. Retrieved from [Link]

-

Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

- Google Patents. (n.d.). US10975032B1 - Perfluoropyridine derived aromatic monomers and processes of making and using same.

-

J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

-

Unknown. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Justia Patents. (n.d.). Process for the preparation of aromatic fluoro compounds. Retrieved from [Link]

-

UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Copper-mediated tetrafluoroethylation of unsaturated organotrifluoroborates via generation of the HCF 2 CF 2 -radical from zinc 1,1,2,2-tetrafluoroethanesulfinate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, October 25). Uncovering per- and polyfluoroalkyl substances (PFAS) with nontargeted ion mobility spectrometry–mass spectrometry analyses. Retrieved from [Link]

-

AIP Publishing. (1962, December 1). Proton NMR Spectra of Disubstituted Benzenes*. Retrieved from [Link]

-

Dove Medical Press. (2016, August 23). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Retrieved from [Link]

-

Nanalysis. (2021, December 6). Unsymmetric Carbon Satellites in Fluorine-19 NMR. Retrieved from [Link]

- Google Patents. (n.d.). EP1812367B1 - Process for production of 1,2,2,2-tetrafluoro ethyl difluoro methyl ether.

-

Fluorine Notes. (2022). ION SERIES OF MASS SPECTRA OF BENZENE, 1,3,5,7-CYCLOOCTATETRAENE,[23]. Retrieved from [Link]

-

Oregon State University. (n.d.). 13 C NMR Chemical Shifts. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Alkyl Aryl Ether Bond Formation with PhenoFluor. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for. Retrieved from [Link]

-

Specac. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Unknown. (n.d.). The features of IR spectrum. Retrieved from [Link]

-

PubMed. (2013). 1H NMR spectra of alkane-1,3-diols in benzene: GIAO/DFT shift calculations. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of benzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzene. Retrieved from [Link]

-

Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. Retrieved from [Link]

-

Unknown. (n.d.). IR_lectureNotes.pdf. Retrieved from [Link]

-

CORE. (n.d.). Mass spectrometry of alkylbenzenes and related compounds. Part 11. Gas phase ion chemistry of protonated alkylbenzenes (alkylbenzenium ions). Retrieved from [Link]

-

YouTube. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry [Video]. Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. gold-chemistry.org [gold-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. jk-sci.com [jk-sci.com]

- 5. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. rsc.org [rsc.org]

- 8. C-13 nmr spectrum of benzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. chemrxiv.org [chemrxiv.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. US3269928A - Perfluoroaromatic compounds - Google Patents [patents.google.com]

- 12. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 13. 19F [nmr.chem.ucsb.edu]

- 14. Unsymmetric Carbon Satellites in Fluorine-19 NMR — Nanalysis [nanalysis.com]

- 15. uanlch.vscht.cz [uanlch.vscht.cz]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 18. www1.udel.edu [www1.udel.edu]

- 19. Uncovering per- and polyfluoroalkyl substances (PFAS) with nontargeted ion mobility spectrometry–mass spectrometry analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 20. notes.fluorine1.ru [notes.fluorine1.ru]

- 21. files01.core.ac.uk [files01.core.ac.uk]

- 22. youtube.com [youtube.com]

- 23. patents.justia.com [patents.justia.com]

An In-depth Technical Guide to the Physicochemical Properties of 1,3-bis(1,1,2,2-tetrafluoroethoxy)benzene

Foreword: Navigating the Landscape of Fluorinated Aromatic Ethers

To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide serves as a comprehensive technical resource on the physicochemical properties of 1,3-bis(1,1,2,2-tetrafluoroethoxy)benzene. In the ever-expanding universe of fluorinated molecules, understanding the fundamental characteristics of novel compounds is paramount to unlocking their potential. The introduction of tetrafluoroethoxy groups onto an aromatic core imparts a unique combination of thermal stability, chemical inertness, and altered electronic properties that are of significant interest in materials science, agrochemicals, and pharmaceuticals.[1] This document provides a detailed exploration of these properties, grounded in established analytical techniques and proven field insights.

Molecular Identity and Structural Elucidation

This compound is a symmetrically substituted aromatic ether. The core of its structure is a benzene ring, with two 1,1,2,2-tetrafluoroethoxy groups attached at the meta positions. This substitution pattern is crucial in defining the molecule's polarity, reactivity, and spatial arrangement.

Molecular Structure Diagram:

Caption: Molecular structure of this compound.

Table 1: Core Compound Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 3914-19-0 | [2][3] |

| Molecular Formula | C₁₀H₆F₈O₂ | [2] |

| Molecular Weight | 310.14 g/mol | [2] |

| Canonical SMILES | C1=CC(=CC(=C1)OC(C(F)F)(F)F)OC(C(F)F)(F)F | [4] |

| InChI | InChI=1S/C10H6F8O2/c11-7(12)9(15,16)19-5-3-1-2-4-6(5)20-10(17,18)8(13)14/h1-4,7-8H | [4] |

Physicochemical Properties

The physicochemical properties of this compound are largely dictated by the interplay between the aromatic ring and the highly electronegative tetrafluoroethoxy substituents. These properties are critical for predicting its behavior in various applications, from reaction kinetics to formulation development.

Table 2: Summary of Physicochemical Data

| Property | Value | Source(s) |

| Physical State | Liquid (at standard conditions) | Assumed based on boiling point |

| Boiling Point | 78 °C / 94.8 °C | [3] |

| Melting Point | Data not available | |

| Density | 1.443 g/cm³ | [3] |

| Solubility | Data not available for specific solvents. Expected to be soluble in many organic solvents and have low solubility in water. |

Note on Discrepancies: The conflicting boiling point data highlights the importance of experimental verification. The lower value of 78 °C may be an outlier or measured under different pressure conditions. For practical applications, empirical determination is recommended.

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen and carbon-fluorine framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The aromatic protons will appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm). The single proton on each tetrafluoroethoxy group (-CF₂H) will likely appear as a triplet of triplets due to coupling with the adjacent fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the carbons of the tetrafluoroethoxy groups. The carbons attached to the oxygen atoms will be shifted downfield. The carbons bonded to fluorine will exhibit splitting due to C-F coupling. Aromatic carbons typically resonate between δ 110-160 ppm, while the aliphatic carbons of the ether side chains will appear further upfield.[5][6]

-

¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds due to the large chemical shift dispersion of the ¹⁹F nucleus.[7][8] Two distinct signals are expected for the two types of fluorine atoms (-OCF₂- and -CF₂H), each appearing as a multiplet due to F-F and F-H coupling. The chemical shifts will be indicative of the electronic environment of the fluorine atoms.[9][10]

Experimental Protocol: NMR Sample Preparation

A robust NMR analysis begins with meticulous sample preparation. The following protocol is a standard procedure for obtaining high-resolution spectra of fluorinated organic compounds.[11]

-

Sample Weighing: Accurately weigh 10-20 mg of this compound into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, acetone-d₆, DMSO-d₆). For non-polar compounds like this, CDCl₃ is a common choice.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial and gently swirl to dissolve the sample completely.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Internal Standard: For quantitative analysis, a known amount of an internal standard can be added. For ¹⁹F NMR, a common reference is CFCl₃.

-

Shimming: Place the NMR tube in the spectrometer and perform shimming to optimize the magnetic field homogeneity.

-

Acquisition: Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using appropriate pulse sequences and parameters.

Diagram: NMR Experimental Workflow

Caption: A generalized workflow for NMR sample preparation and analysis.

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups. Expected characteristic absorption bands include:

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-O-C stretching (ether): ~1050-1250 cm⁻¹ (likely strong and broad)

-

C-F stretching: ~1000-1400 cm⁻¹ (typically very strong)

-

Aromatic C=C stretching: ~1450-1600 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) should be observed at m/z 310.14. The fragmentation pattern will likely involve the loss of the tetrafluoroethoxy groups and fragments of the benzene ring.

Thermal Stability

Fluorinated compounds are renowned for their high thermal stability due to the strength of the C-F bond.[1] Thermogravimetric analysis (TGA) is the standard method for evaluating this property. While specific TGA data for this compound is not available, a TGA experiment would reveal its decomposition temperature and thermal degradation profile.

Experimental Protocol: Thermogravimetric Analysis (TGA)

This protocol outlines the general steps for performing TGA on a liquid sample.[12][13]

-

Instrument Calibration: Ensure the TGA instrument is calibrated for temperature and mass.

-

Sample Preparation: Place a small, accurately weighed sample (5-10 mg) into an inert TGA pan (e.g., alumina or platinum).

-

Purge Gas: Use an inert purge gas, such as nitrogen or argon, to prevent oxidation during the analysis. Set a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program: Program the instrument to heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range (e.g., from room temperature to 600 °C).

-

Data Acquisition: Start the analysis and record the sample weight as a function of temperature.

-

Data Analysis: Plot the percentage of weight loss versus temperature. The onset of decomposition is a key indicator of thermal stability.

Diagram: TGA Experimental Workflow

Caption: A simplified workflow for conducting a thermogravimetric analysis experiment.

Solubility Profile

The solubility of this compound in various solvents is a critical parameter for its application in synthesis, purification, and formulation. Due to its fluorinated nature, it is expected to exhibit good solubility in many common organic solvents and poor solubility in water.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[14]

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the mixture to stand undisturbed until a clear supernatant is formed.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any undissolved droplets.

-

Quantification: Accurately dilute the filtered solution and determine the concentration of the solute using a suitable analytical technique (e.g., GC-MS, HPLC, or quantitative NMR).

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Safety and Handling

Potential GHS Hazard Statements (based on the 1,2-isomer):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult a comprehensive and up-to-date Safety Data Sheet before handling any chemical.

Synthesis Overview

A plausible synthetic route to this compound involves the reaction of resorcinol (1,3-dihydroxybenzene) with tetrafluoroethylene (TFE) under basic conditions.[1][15] This reaction would proceed via a nucleophilic addition mechanism.

Diagram: Proposed Synthetic Pathway

Caption: A proposed synthetic route for this compound.

Applications and Future Directions

Fluorinated aromatic ethers are valuable intermediates in various fields. The unique properties of this compound make it a candidate for applications in:

-

High-Performance Polymers: Its thermal stability and chemical resistance could be leveraged in the synthesis of specialty polymers.[1]

-

Pharmaceuticals and Agrochemicals: The introduction of fluoroalkyl groups can enhance the metabolic stability and bioavailability of active compounds.[11]

-

Electronic Materials: Fluorinated compounds are often used in the development of liquid crystals and other electronic components.[11]

Further research is needed to fully characterize this compound and explore its potential applications. Detailed studies on its reactivity, biological activity, and material properties will be crucial in unlocking its full potential.

References

-

Sparrow Chemical. (n.d.). Fluorophenyl Ether Series. Retrieved from [Link]

-

Mesbah Energy. (2021, April 18). Basics of NMR\ Sample preparation and analysis of NMR analysis data. Retrieved from [Link]

-

EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA). Retrieved from [Link]

-

XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

-

AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

-

Chemsrc. (n.d.). 1,3-bis-(1,1,2,2-Tetrafluoroethoxy)benzene. Retrieved from [Link]

-

Molbase. (n.d.). This compound price & availability. Retrieved from [Link]

-

UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

Chemchart. (n.d.). This compound (3914-19-0). Retrieved from [Link]

Sources

- 1. This compound | 3914-19-0 | Benchchem [benchchem.com]

- 2. This compound | 3914-19-0 [chemicalbook.com]

- 3. CAS#:3914-19-0 | 1,3-bis-(1,1,2,2-Tetrafluoroethoxy)benzene | Chemsrc [chemsrc.com]

- 4. This compound (3914-19-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. compoundchem.com [compoundchem.com]

- 7. azom.com [azom.com]

- 8. 19Flourine NMR [chem.ch.huji.ac.il]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. 19F [nmr.chem.ucsb.edu]

- 11. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]

- 12. epfl.ch [epfl.ch]

- 13. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 14. benchchem.com [benchchem.com]

- 15. molbase.com [molbase.com]

"spectroscopic data (NMR, FT-IR, Mass Spec) of 1,3-bis(1,1,2,2-tetrafluoroethoxy)benzene"

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 1,3-bis(1,1,2,2-tetrafluoroethoxy)benzene (CAS 3914-19-0). In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry (MS) to predict and interpret the compound's spectral data. By examining the molecule's unique structural features—a 1,3-disubstituted aromatic core flanked by two electron-withdrawing tetrafluoroethoxy groups—we can deduce the expected chemical shifts, coupling constants, vibrational modes, and fragmentation patterns. This guide is intended for researchers in synthetic chemistry, materials science, and drug development, offering a robust theoretical framework for the identification and characterization of this and structurally related fluorinated aromatic ethers.

Introduction: The Significance of Fluorinated Aromatic Ethers

The incorporation of fluorinated substituents into aromatic systems is a cornerstone of modern molecular design, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity. The 1,1,2,2-tetrafluoroethoxy (-OCF₂CF₂H) group is particularly noteworthy; its strong inductive electron-withdrawing nature deactivates the benzene ring towards electrophilic substitution while its unique conformational properties can impart desirable physicochemical characteristics. This compound represents a molecule with significant potential in materials science and as a building block in medicinal chemistry.

A thorough spectroscopic characterization is the bedrock of chemical research, confirming molecular identity, purity, and structure. This guide provides a detailed theoretical analysis of the expected spectroscopic data for this compound, serving as a benchmark for future experimental work.

Molecular Structure and Symmetry

Understanding the molecule's structure is fundamental to predicting its spectroscopic output. The 1,3- (or meta-) substitution pattern dictates a specific symmetry that will be reflected in the number and type of signals observed, particularly in NMR spectroscopy.

Figure 1: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the presence of fluorine, ¹⁹F NMR is also essential. The predictions below are based on established chemical shift theory and observed trends in analogous fluorinated compounds.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic and the aliphatic protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.4 - 7.6 | Triplet (t) | 1H | H-5 | Located between two electron-withdrawing groups, this proton experiences the least deshielding among the aromatic protons. It will be split into a triplet by its two equivalent neighbors (H-4 and H-6). |

| ~ 7.1 - 7.3 | Doublet of doublets (dd) | 2H | H-4, H-6 | These two protons are chemically equivalent. They are split by H-5 (ortho-coupling, J ≈ 8 Hz) and H-2 (meta-coupling, J ≈ 2 Hz). |

| ~ 6.9 - 7.1 | Triplet (t) or Singlet (s) | 1H | H-2 | This proton is situated between the two substituted carbons. It will be split into a triplet by H-4 and H-6 (meta-coupling, J ≈ 2 Hz), which may appear as a narrow triplet or a broad singlet. |

| ~ 6.2 - 6.6 | Triplet of triplets (tt) | 2H | -OCF₂CF₂H | This proton is on a carbon adjacent to a CF₂ group, resulting in a large two-bond coupling (²JHF ≈ 50-55 Hz). It is further split by the two fluorine atoms on the distal carbon (³JHF ≈ 3-5 Hz), resulting in a triplet of triplets. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be characterized by strong C-F coupling, which splits the signals of the fluorinated carbons and adjacent carbons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment | Rationale |

| ~ 158 - 160 | Triplet (t) | C1, C3 (Ar-O) | The carbons directly attached to the electronegative oxygen atoms are deshielded. They will likely be split into a triplet by the two fluorine atoms on the adjacent carbon (²JCF ≈ 25-30 Hz). |

| ~ 130 - 132 | Singlet (s) | C5 (Ar-H) | This aromatic carbon is expected to show minimal coupling to fluorine. |

| ~ 118 - 122 | Triplet (t) | -OC F₂CF₂H | The carbon of the ether linkage is highly deshielded and split into a triplet by the two directly attached fluorine atoms (¹JCF ≈ 240-260 Hz). |

| ~ 115 - 118 | Singlet (s) or small triplet | C4, C6 (Ar-H) | These carbons are ortho to one substituent and meta to the other. |

| ~ 110 - 114 | Triplet (t) | -OCF₂C F₂H | This carbon is also highly deshielded and split into a triplet by its two directly attached fluorine atoms (¹JCF ≈ 240-260 Hz). |

| ~ 108 - 110 | Singlet (s) or small triplet | C2 (Ar-H) | This carbon is situated between the two substituted carbons and is expected to be the most shielded of the aromatic carbons. |

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to be the most informative for confirming the structure of the side chains.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~ -85 to -90 | Doublet of triplets (dt) | -OCF₂ CF₂H | This fluorine signal is split into a doublet by the terminal proton (³JFH ≈ 3-5 Hz) and into a triplet by the adjacent CF₂ group (³JFF ≈ 5-10 Hz). |

| ~ -135 to -140 | Doublet of triplets (dt) | -OCF₂CF₂ H | This fluorine signal is split into a large doublet by the geminal proton (²JFH ≈ 50-55 Hz) and into a triplet by the adjacent CF₂ group (³JFF ≈ 5-10 Hz). |

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

The FT-IR spectrum provides critical information about the functional groups present in the molecule. The spectrum will be dominated by very strong C-F stretching vibrations.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| 3100 - 3000 | Medium | Aromatic C-H | Stretching |

| ~ 2980 | Medium | Aliphatic C-H (-CF₂H) | Stretching |

| 1610, 1590, 1470 | Medium-Strong | Aromatic C=C | Ring Stretching |

| 1300 - 1000 | Very Strong | C-F | Stretching |

| ~ 1250 | Strong | Aryl-O | Asymmetric C-O-C Stretching |

| 880 - 780 | Strong | Aromatic C-H | Out-of-plane Bending |

Key Interpretive Points:

-

The most prominent feature will be the intense and broad absorption band between 1300 and 1000 cm⁻¹, characteristic of C-F stretching modes.[1]

-

The pattern of C-H out-of-plane bending bands in the 900-670 cm⁻¹ region is diagnostic for the substitution pattern of the benzene ring. For 1,3-disubstitution, strong bands are typically expected around 880-820 cm⁻¹ and 780-730 cm⁻¹.[2]

-

The presence of both aromatic C-H stretching (>3000 cm⁻¹) and aliphatic C-H stretching (<3000 cm⁻¹) helps confirm the overall structure.[3]

Mass Spectrometry (MS) Analysis

Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight and crucial information about the molecule's fragmentation pathways, which are dictated by the stability of the resulting ions.

Predicted Molecular Ion:

-

Formula: C₁₀H₆F₈O₂

-

Molecular Weight: 310.03 g/mol

-

[M]⁺ Peak: A moderately intense molecular ion peak is expected at m/z 310 .

Predicted Fragmentation Pathway

The primary fragmentation will involve the cleavage of the ether bonds and fragmentation within the fluorinated side chains.

Figure 3: Generalized workflow for NMR spectroscopic analysis.

FT-IR Spectroscopy Protocol

-

Sample Preparation: As the compound is expected to be a liquid, the simplest method is to place a single drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

-

Background Spectrum: Record a background spectrum of the empty spectrometer to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Spectrum: Place the prepared sample in the spectrometer's sample holder and acquire the spectrum.

-

Data Analysis: The resulting spectrum (transmittance vs. wavenumber) is analyzed to identify the characteristic absorption bands.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of the sample (in a volatile solvent like methanol or dichloromethane) into the mass spectrometer via a direct injection or through a gas chromatograph (GC-MS) for separation and analysis.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Conclusion

This guide presents a detailed theoretical framework for the spectroscopic analysis of this compound. The predicted NMR, FT-IR, and mass spectra are based on the fundamental principles of spectroscopy and analysis of structurally similar molecules. The distinctive features—such as the triplet of triplets in the ¹H NMR, the strong C-F couplings in the ¹³C NMR, the two unique environments in the ¹⁹F NMR, the intense C-F stretching in the FT-IR, and the characteristic fragmentation patterns in the mass spectrum—provide a robust set of criteria for the unequivocal identification and characterization of this compound in a research or development setting. This document serves as a valuable predictive resource, guiding future experimental validation and application.

References

-

Guang Pu Xue Yu Guang Pu Fen Xi. (2007). Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method. [Online] Available at: [Link]

-

Gaussian, Inc. (2017). Comparing NMR Methods in ChemDraw and Gaussian. [Online] Available at: [Link]

-

Upstream Solutions. (n.d.). Putting ChemNMR to the Test. [Online] Available at: [Link]

-

Fluorine Notes. (2022). ION SERIES OF MASS SPECTRA OF BENZENE, 1,3,5,7-CYCLOOCTATETRAENE,-[4]ANNULENE. [Online] Available at: [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Online] Available at: [Link]

-

University of Calgary. (n.d.). Spectroscopy. [Online] Available at: [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. [Online] Available at: [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Online] Available at: [Link]

-

University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. [Online] Available at: [Link]

-

Shimadzu. (n.d.). FTIR TALK LETTER Vol.43. [Online] Available at: [Link]

-

YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. [Online] Available at: [Link]

Sources

An In-depth Technical Guide to 1,3-Bis(1,1,2,2-tetrafluoroethoxy)benzene (CAS 3914-19-0): Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of 1,3-Bis(1,1,2,2-tetrafluoroethoxy)benzene (CAS 3914-19-0), a fluorinated aromatic ether with significant potential in the fields of pharmaceutical development and materials science. This document delves into the synthesis, physicochemical properties, and diverse applications of this compound, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Fluorinated Moieties

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern chemistry, profoundly impacting the properties and functionalities of the resulting compounds. In medicinal chemistry, the introduction of fluorine can enhance metabolic stability, improve bioavailability, and increase binding affinity to biological targets.[1][2][3] Similarly, in materials science, fluorination imparts desirable characteristics such as thermal stability, chemical resistance, and unique electronic properties.

This compound belongs to the class of polyfluoroalkoxy benzenes, which are recognized for their ability to modulate the lipophilicity and electronic nature of the benzene ring.[4] This guide will explore the synthesis of this specific molecule, detail its known and predicted properties, and discuss its potential applications, providing a solid foundation for its use in research and development.

Molecular Structure and Physicochemical Properties

This compound is characterized by a central benzene ring substituted at the 1 and 3 positions with 1,1,2,2-tetrafluoroethoxy groups.

Molecular Formula: C10H6F8O2[5]

Molecular Weight: 310.14 g/mol [5]

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 3914-19-0 | [5][6] |

| Molecular Formula | C10H6F8O2 | [5] |

| Molecular Weight | 310.14 | [5] |

| Appearance | Not specified, likely a liquid or low-melting solid | - |

| Boiling Point | Not explicitly found for this compound. | - |

| Density | Not explicitly found for this compound. | - |

Synthesis of this compound

The most prominent and logical synthetic route to this compound is the Williamson ether synthesis .[7][8][9] This well-established reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide or phenoxide. In this specific case, the synthesis would proceed by the reaction of resorcinol (1,3-dihydroxybenzene) with a suitable 1,1,2,2-tetrafluoroethylating agent.

Reaction Scheme

The overall reaction can be depicted as follows:

Caption: General reaction scheme for the synthesis of this compound via Williamson ether synthesis.

Detailed Experimental Protocol (Proposed)

Materials:

-

Resorcinol

-

1,1,2,2-Tetrafluoroethyl iodide (or bromide)

-

Potassium carbonate (K2CO3), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a stirred solution of resorcinol (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous potassium carbonate (2.5 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add 1,1,2,2-tetrafluoroethyl iodide (2.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

After completion of the reaction (typically several hours), cool the mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous mixture with diethyl ether (3 x volumes).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents side reactions involving atmospheric moisture and oxygen.

-

Anhydrous Conditions: Water can react with the base and reduce the yield.

-

Excess Base: Ensures complete deprotonation of the weakly acidic phenolic hydroxyl groups of resorcinol to form the more nucleophilic phenoxide.

-

Polar Aprotic Solvent (DMF): Solubilizes the reactants and facilitates the SN2 reaction.[8]

-

Heating: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Aqueous Workup and Extraction: Separates the desired organic product from inorganic salts and the polar solvent.

-

Column Chromatography: A standard purification technique for organic compounds to remove any unreacted starting materials and byproducts.

Spectroscopic Characterization (Predicted)

1H NMR Spectroscopy

The 1H NMR spectrum is expected to show signals for the aromatic protons and the proton of the -OCHF2 group.

-

Aromatic Protons: The benzene ring protons will likely appear as a complex multiplet in the region of δ 6.5-7.5 ppm. The exact splitting pattern will depend on the coupling between the protons at positions 2, 4, 5, and 6.

-

-OCHF2 Proton: The proton on the tetrafluoroethoxy group is expected to appear as a triplet of triplets due to coupling with the adjacent fluorine atoms.

13C NMR Spectroscopy

The 13C NMR spectrum will show signals for the aromatic carbons and the carbons of the tetrafluoroethoxy groups.

-

Aromatic Carbons: Signals for the aromatic carbons will appear in the region of δ 110-160 ppm. The carbons directly attached to the oxygen atoms (C1 and C3) will be downfield shifted.

-

Tetrafluoroethoxy Carbons: The carbons of the -OCF2CHF2 groups will show characteristic splitting due to coupling with the fluorine atoms. The carbon of the -CF2- group will likely appear as a triplet, and the carbon of the -CHF2 group as a triplet.

19F NMR Spectroscopy

19F NMR is a powerful tool for characterizing fluorinated compounds. The spectrum is expected to show two distinct signals for the two different fluorine environments in the tetrafluoroethoxy group.[11]

-

-OCF2- Fluorines: These will likely appear as a triplet.

-

-CHF2 Fluorines: These will appear as a doublet of triplets due to coupling with the adjacent proton and the geminal fluorine atoms.

Mass Spectrometry

The mass spectrum (electron ionization, EI) would be expected to show the molecular ion peak (M+) at m/z 310. Fragmentation would likely involve the loss of the tetrafluoroethoxy groups.

Applications and Future Perspectives

The unique properties imparted by the two 1,1,2,2-tetrafluoroethoxy groups make this compound a promising candidate for various applications, particularly in drug discovery and materials science.

Medicinal Chemistry and Drug Development

The incorporation of polyfluorinated alkoxy groups can significantly enhance the pharmacological profile of drug candidates.[1][2][3]

-

Metabolic Stability: The strong carbon-fluorine bonds can block sites of metabolic oxidation, leading to a longer half-life and improved pharmacokinetic properties of a drug.[3]

-

Lipophilicity and Permeability: The fluorinated groups can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

-

Binding Affinity: The electron-withdrawing nature of the tetrafluoroethoxy groups can alter the electronic properties of the benzene ring, potentially leading to stronger interactions with biological targets.[2]

This compound can serve as a valuable building block for the synthesis of novel drug candidates where modulation of these properties is desired.

Caption: Logical relationship of this compound to its potential applications.

Materials Science

Fluorinated polymers are known for their exceptional thermal stability, chemical inertness, and low surface energy. This compound could potentially be used as a monomer or an additive in the synthesis of high-performance polymers.[12] Its aromatic core provides rigidity, while the fluoroalkoxy side chains can impart hydrophobicity and oleophobicity, making such polymers suitable for applications in coatings, membranes, and electronic materials.

Safety and Handling

As with all chemicals, proper safety precautions should be taken when handling this compound. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a fluorinated aromatic compound with significant potential for a range of applications. Its synthesis, based on the reliable Williamson ether synthesis, is accessible. The presence of the tetrafluoroethoxy groups is expected to confer desirable properties, making it a valuable tool for medicinal chemists in the design of new therapeutics and for materials scientists in the development of advanced polymers. Further research into the specific applications and biological activities of this compound is warranted to fully unlock its potential.

References

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.

-

Williamson Ether Synthesis. (n.d.). J&K Scientific LLC. Retrieved from [Link]

-

Williamson Ether Synthesis. (2021, December 16). YouTube. Retrieved from [Link]

- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023). Francis Academic Press.

-

The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]

-

Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017, December 18). AZoM. Retrieved from [Link]

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- Functional conjugated microporous polymers: from 1,3,5-benzene to 1,3,5-triazine. (n.d.). Polymer Chemistry.

-

(1,1,2,2-Tetrafluoroethoxy)benzene. (n.d.). CAS Common Chemistry. Retrieved from [Link]

-

1-Methyl-3-(1,1,2,2-tetrafluoroethoxy)benzene. (n.d.). SpectraBase. Retrieved from [Link]

-

Benzene, 1,3-bis(trifluoromethyl)-. (n.d.). NIST WebBook. Retrieved from [Link]

-

1,3-Bis(trifluoromethyl)benzene - Optional[19F NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

1D 19F-NMR spectrum of 300 mM... (n.d.). ResearchGate. Retrieved from [Link]

-

19F Chemical Shifts and Coupling Constants. (n.d.). UCSB NMR Facility. Retrieved from [Link]

-

This compound price & availability. (n.d.). MOLBASE. Retrieved from [Link]

-

Advances in the Synthesis and Application of Tetrafluoroethylene- and 1,1,2,2-Tetrafluoroethyl-Containing Compounds. (n.d.). ResearchGate. Retrieved from [Link]

-

The role of fluorine in medicinal chemistry. (2007). PubMed. Retrieved from [Link]

-

Applications of Fluorine in Medicinal Chemistry. (2015). PubMed. Retrieved from [Link]

-

The role of fluorine in medicinal chemistry. (n.d.). ResearchGate. Retrieved from [Link]

-

Resorcinol. (n.d.). Wikipedia. Retrieved from [Link]

- New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investig

-

Iodination of resorcinol, 5-methoxyresorcinol, phloroglucinol and resorcyclic acid. (n.d.). SciSpace. Retrieved from [Link]

-

Why do resorcinol and iodine react to give 2-iodobenzen-1,3-diol? (2021, May 3). Chemistry Stack Exchange. Retrieved from [Link]

-

[Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 5-(phenylmethoxy)-]. (n.d.). Organic Syntheses. Retrieved from [Link]

- US4861921A - Process for manufacture of resorcinol. (n.d.). Google Patents.

- Synthesis and Polymerization of an Ortho-Para-Substituted Tetraalkoxy [2.2]Paracylophane-1,9-diene. (n.d.). Publisher.

-

1 Electronic Supplementary Material (ESI) for ChemComm. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

- 2 - Supporting Inform

-

Supporting Information for. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

- 13C NMR Spectroscopy. (n.d.). Publisher.

-

ION SERIES OF MASS SPECTRA OF BENZENE, 1,3,5,7-CYCLOOCTATETRAENE,[2]. (n.d.). Fluorine Notes. Retrieved from [Link]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 3914-19-0 | Benchchem [benchchem.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 3914-19-0 [chemicalbook.com]

- 7. francis-press.com [francis-press.com]

- 8. jk-sci.com [jk-sci.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. gold-chemistry.org [gold-chemistry.org]

- 11. azom.com [azom.com]

- 12. Functional conjugated microporous polymers: from 1,3,5-benzene to 1,3,5-triazine - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Thermal Decomposition Analysis of 1,3-bis(1,1,2,2-tetrafluoroethoxy)benzene

Introduction: Contextualizing 1,3-bis(1,1,2,2-tetrafluoroethoxy)benzene

This compound is an aromatic compound characterized by a benzene ring substituted with two tetrafluoroethoxy groups at the meta positions.[1][2][3][4] The presence of these highly fluorinated ether moieties significantly influences the molecule's physicochemical properties, imparting enhanced thermal stability, chemical resistance, and specific solubility characteristics.[5] Such compounds are of interest in various advanced applications, including as high-performance heat transfer fluids, specialty solvents, and intermediates in the synthesis of pharmaceuticals and agrochemicals.[5] Understanding the thermal stability and decomposition pathways of this molecule is paramount for defining its operational limits, ensuring safety during its application at elevated temperatures, and predicting its environmental fate. This guide provides a comprehensive framework for the systematic thermal decomposition analysis of this compound, detailing the underlying principles, experimental protocols, and data interpretation.

Physicochemical Properties

A thorough understanding of the material's properties is foundational to any thermal analysis. The table below summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 3914-19-0 | [1][3] |

| Molecular Formula | C₁₀H₆F₈O₂ | [1] |

| Molecular Weight | 310.14 g/mol | [1] |

| Appearance | Colorless liquid | [6] |

| Boiling Point | Not explicitly available for 1,3-isomer. 1,2-isomer: 97 °C.[7] 1,4-isomer: Not available. Monosubstituted: 152-153 °C. | |

| Density | Not explicitly available for 1,3-isomer. 1,2-isomer: 1.443 g/cm³.[7] Monosubstituted: 1.275 g/mL. | |

| Flash Point | Not explicitly available for 1,3-isomer. 1,2-isomer: 97-100°C/32mm.[6] Monosubstituted: 46.1 °C. |

Theoretical Considerations for Thermal Decomposition

The thermal decomposition of this compound is expected to be a complex process involving multiple reaction pathways. Based on the chemistry of analogous aromatic ethers and hydrofluoroethers, the primary decomposition events are likely to be initiated by the cleavage of the weakest bonds in the molecule.

The C-O ether bond and the C-C bonds within the tetrafluoroethoxy side chains are predicted to be more susceptible to thermal scission than the highly stable C-F bonds and the aromatic C-C bonds of the benzene ring.[8] Studies on similar hydrofluoroethers suggest that decomposition can be initiated by the fragmentation of the RfO–CxHyFz bond.[8] For aromatic ethers, homolysis of the C-O bridged bonds is a common initial step in pyrolysis.[9]

Therefore, we can hypothesize two primary initial decomposition pathways:

-

Cleavage of the Aryl C-O Bond: This would lead to the formation of a 1,3-bis(1,1,2,2-tetrafluoroethoxy)phenyl radical and a tetrafluoroethoxy radical.

-

Cleavage of the Alkyl C-O Bond: This would result in a 3-(1,1,2,2-tetrafluoroethoxy)phenoxy radical and a 1,1,2,2-tetrafluoroethyl radical.

Subsequent reactions of these initial radical species will lead to a cascade of further fragmentation, rearrangement, and recombination reactions, ultimately producing a complex mixture of smaller volatile fluorinated and non-fluorinated organic compounds, and potentially solid carbonaceous residue at higher temperatures.

Experimental Workflow for Thermal Decomposition Analysis

A multi-technique approach is essential for a comprehensive understanding of the thermal decomposition of this compound. The following workflow outlines a systematic investigation using Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability of this compound by measuring its mass loss as a function of temperature.[10] This provides the onset temperature of decomposition and information about the different stages of decomposition.[11][12]

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.[13]

-

Sample Preparation: Place 5-10 mg of this compound into an alumina or platinum crucible.[13][14]

-

Atmosphere: Conduct the experiment under a high-purity nitrogen atmosphere at a flow rate of 50-100 mL/min to prevent oxidative decomposition.[14]

-

Heating Program: Heat the sample from ambient temperature (e.g., 30 °C) to 800 °C at a constant heating rate of 10 °C/min.[14] This heating rate is a good starting point to resolve distinct decomposition events without excessive analysis time.

-

Data Collection: Continuously record the sample mass as a function of temperature. The first derivative of the mass loss curve (DTG) should also be plotted to identify the temperatures of the maximum rates of decomposition.[11]

Expected Results and Interpretation: The TGA curve is expected to show a stable baseline until the onset of decomposition. A sharp or multi-step mass loss will indicate the thermal degradation of the compound. The DTG curve will show peaks corresponding to the temperatures of the fastest decomposition rates for each step. The residual mass at the end of the experiment will quantify the amount of non-volatile residue formed.

Differential Scanning Calorimetry (DSC)

Objective: To identify the temperatures of thermal transitions such as melting, boiling, and decomposition, and to determine the enthalpy changes associated with these events.[15][16][17]

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.[18]

-

Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum pan. An empty, sealed pan will be used as a reference.[14]

-

Atmosphere: Maintain a nitrogen atmosphere with a flow rate of 50 mL/min.[14]

-

Heating Program: Heat the sample from ambient temperature to a temperature above the final decomposition temperature determined by TGA (e.g., 500 °C) at a heating rate of 10 °C/min.

-

Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.

Expected Results and Interpretation: The DSC thermogram will show endothermic peaks corresponding to melting and boiling. Exothermic peaks are indicative of decomposition processes.[17] By correlating the DSC data with the TGA curve, one can distinguish between boiling (mass loss with an endothermic peak) and decomposition (mass loss with an endothermic or exothermic peak).[9]

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of this compound.[19][20]

Methodology:

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.[19]

-

Sample Preparation: Place a small amount (0.1-0.5 mg) of the sample into a pyrolysis tube.

-

Pyrolysis Conditions: Pyrolyze the sample at several key temperatures determined from the TGA data (e.g., the onset of decomposition and the temperature of maximum decomposition rate). A rapid heating rate ("flash pyrolysis") is typically used.[21]

-

GC Separation: The pyrolysis products are swept into the GC column (a non-polar column such as a DB-5ms is a good starting point) and separated based on their boiling points and affinities for the stationary phase. A typical temperature program would be to hold at 40 °C for 2 minutes, then ramp to 300 °C at 10 °C/min.

-

MS Detection: The separated compounds are ionized (typically by electron ionization at 70 eV) and detected by the mass spectrometer, which provides a mass spectrum for each compound.[22]

-

Data Analysis: The individual compounds are identified by comparing their mass spectra to a library (e.g., NIST) and by interpreting their fragmentation patterns.[23]

Proposed Thermal Decomposition Pathways

Based on the principles of physical organic chemistry and literature on related compounds, the following decomposition pathways for this compound are proposed.

The identification of key fragments by Py-GC-MS, such as tetrafluoroethylene, fluorinated phenols, and benzene, would provide strong evidence for these proposed pathways. For instance, the detection of 1,3-dihydroxybenzene would suggest the cleavage of both ether linkages followed by hydrogen abstraction.

Safety Precautions

The thermal decomposition of fluorinated compounds can produce toxic and corrosive gases, such as hydrogen fluoride (HF).[24] Therefore, all thermal analyses must be conducted in a well-ventilated area, and the exhaust from the instruments should be directed to a suitable scrubbing system or fume hood.[25][26] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.[25][27] Special care should be taken when cleaning the instruments after analysis to avoid exposure to any hazardous residues.

Conclusion

This technical guide outlines a comprehensive and scientifically rigorous approach to the thermal decomposition analysis of this compound. By combining the macroscopic view of thermal stability provided by TGA and DSC with the detailed molecular-level information from Py-GC-MS, a thorough understanding of the decomposition mechanisms can be achieved. The proposed experimental protocols and theoretical framework provide a solid foundation for researchers and scientists to evaluate the thermal performance and safety of this and other related fluorinated materials. The insights gained from such an analysis are critical for the successful and safe implementation of these advanced compounds in their intended applications.

References

- Tonelli, C., et al. (2004). The comparison of thermal stability of some hydrofluoroethers and hydrofluoropolyethers. Journal of Fluorine Chemistry, 125(9), 1367-1373.

-

Le, V. T., et al. (2017). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments, (121), 55262. Available from: [Link]

-

Bio-protocol. (n.d.). Differential scanning calorimetry (DSC) for thermal stability analysis. Available from: [Link]

-

Organic Process Research & Development. (2019). Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. ACS Publications. Available from: [Link]

-

ResearchGate. (2017). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Available from: [Link]

-

Lab Manager. (n.d.). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Available from: [Link]

-

LPD Lab Services Ltd. (n.d.). Thermogravimetric Analysis (TGA). Available from: [Link]

-

SKZ Industrial Co., Limited. (2025). DSC vs TGA: What's the Difference in Thermal Analysis?. Available from: [Link]

-

Juhua. (n.d.). Hydrofluoroethers (HFE). Available from: [Link]

-

Universal Lab Blog. (2024). DSC vs TGA analysis. Available from: [Link]

-

Torontech. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Available from: [Link]

-

PubMed. (2014). Shock wave and modeling study of the thermal decomposition reactions of pentafluoroethane and 2-H-heptafluoropropane. Available from: [Link]

-

ResearchGate. (2016). How to interpret the TGA and DSC analysis?. Available from: [Link]

-

RSC Publishing. (n.d.). The substituent effect on the heat-induced pyrolysis mechanism of energetic materials: a case of reactive molecular dynamics simulations on nitrobenzene compounds. Available from: [Link]

-

NIST Technical Series Publications. (n.d.). Thermal degradation of tetrafluoroethylene and hydrofluoroethylene polymers in a vacuum. Available from: [Link]

-

Chemchart. (n.d.). This compound (3914-19-0). Available from: [Link]

-

ACS Publications. (n.d.). Pyrolysis of n-Butylbenzene at Various Pressures: Influence of Long Side-Chain Structure on Alkylbenzene Pyrolysis. Available from: [Link]

-

ResearchGate. (2025). Study on Thermal Decomposition Properties and its decomposition mechanism of Pentafluoroethane (HFC-125)Fire Extinguishing Agent. Available from: [Link]

-

Chemsrc. (n.d.). 1,3-bis-(1,1,2,2-Tetrafluoroethoxy)benzene. Available from: [Link]

-

Hairi. (2025). Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment. Available from: [Link]

-

RSC Publishing. (n.d.). Pyrolysis of benzene. Available from: [Link]

-

ACS Figshare. (2017). Butylbenzene at Various Pressures: Influence of Long Side-Chain Structure on Alkylbenzene Pyrolysis. Available from: [Link]

-

EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA). Available from: [Link]

-

Purdue University. (n.d.). Fluorine Safety. Available from: [Link]

-

Environmental Molecular Sciences Laboratory. (n.d.). Pyrolysis Gas Chromatography-Mass Spectrometry. Available from: [Link]

-

ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software. Available from: [Link]

-

EAG Laboratories. (n.d.). Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS). Available from: [Link]

-

Wikipedia. (n.d.). Pyrolysis–gas chromatography–mass spectrometry. Available from: [Link]

-

XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis. Available from: [Link]

-

University of Wisconsin-Madison. (n.d.). Thermogravimetric Analysis. Available from: [Link]

-

ChemHelp ASAP. (2023). predicting likely fragments in a mass spectrum. YouTube. Available from: [Link]

-

ResearchGate. (n.d.). Influences of pyrolysis temperature on the aromatic yields from Py-GC/MS. Available from: [Link]

-

ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Available from: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound (3914-19-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. This compound | 3914-19-0 [chemicalbook.com]

- 4. CAS#:3914-19-0 | 1,3-bis-(1,1,2,2-Tetrafluoroethoxy)benzene | Chemsrc [chemsrc.com]

- 5. This compound | 3914-19-0 | Benchchem [benchchem.com]

- 6. 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene | 4063-48-3 [sigmaaldrich.com]

- 7. 1,2-BIS(1,1,2,2-TETRAFLUOROETHOXY)BENZENE CAS#: 4063-48-3 [m.chemicalbook.com]

- 8. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 10. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 11. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 12. etamu.edu [etamu.edu]

- 13. epfl.ch [epfl.ch]

- 14. benchchem.com [benchchem.com]

- 15. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. torontech.com [torontech.com]

- 18. bio-protocol.org [bio-protocol.org]

- 19. Pyrolysis Gas Chromatography-Mass Spectrometry | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]

- 20. Pyrolysis–gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 21. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]

- 22. benchchem.com [benchchem.com]

- 23. m.youtube.com [m.youtube.com]

- 24. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 25. benchchem.com [benchchem.com]

- 26. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]

- 27. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Solubility of 1,3-bis(1,1,2,2-tetrafluoroethoxy)benzene in Common Organic Solvents

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 1,3-bis(1,1,2,2-tetrafluoroethoxy)benzene. This document is intended for researchers, scientists, and drug development professionals who utilize this compound and require a thorough understanding of its behavior in various solvent systems. Given the limited availability of specific public data on its solubility, this guide synthesizes foundational principles of organic chemistry with established experimental protocols to empower researchers to determine its solubility accurately.

Introduction to this compound

This compound is an aromatic ether distinguished by the presence of two tetrafluoroethoxy substituents on the benzene ring. The incorporation of fluorine significantly alters the physicochemical properties of the parent molecule, influencing factors such as lipophilicity, metabolic stability, and binding affinity in biological systems. A critical parameter for its application in research and development, particularly in formulation and synthesis, is its solubility in common organic solvents.

Theoretical Framework for Solubility Prediction